

Platyphylloside: A Technical Guide for

Researchers

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An In-depth Examination of the Diarylheptanoid Glycoside **Platyphylloside**, a Promising Modulator of Adipogenesis and Lipolysis.

This technical guide provides a comprehensive overview of **Platyphylloside**, a diarylheptanoid glycoside with significant potential in metabolic research. The document details its chemical identity, including its Chemical Abstracts Service (CAS) number and known synonyms. It further presents a compilation of its physicochemical and pharmacokinetic properties in a structured tabular format. For the benefit of researchers, detailed experimental protocols for investigating **Platyphylloside**'s biological activity in vitro are provided, along with diagrams of its key signaling pathways and experimental workflows.

Chemical Identity and Properties

Platyphylloside is a natural compound that has garnered interest for its biological activities, particularly its influence on adipocyte differentiation and lipid metabolism.[1][2]

CAS Number: 90803-80-8[3][4][5]

Synonyms:[5]

• (5S)-1,7-bis(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one



- (5S)-1,7-bis(4-hydroxyphenyl)-5-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyheptan-3-one
- 3-Heptanone, 5-(beta-D-glucopyranosyloxy)-1,7-bis(4-hydroxyphenyl)-, (5S)-
- CHEMBL228449
- DTXSID501317051
- NSC-784874
- NSC-799730
- NSC784874
- NSC799730
- SCHEMBL29386138

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacokinetic properties of **Platyphylloside**.

Table 1: Physicochemical Properties of Platyphylloside



Property	Value	Source(s)
Molecular Formula	C25H32O9	[3][5]
Molecular Weight	476.522 g/mol	[3]
Exact Molecular Weight	476.205 g/mol	[3]
Heavy Atoms	34	[3]
Hydrogen Bond Donors	6	[3]
Hydrogen Bond Acceptors	9	[3]
Rotatable Bonds	11	[3]
Solubility (LogS)	-1.727	[3]
Lipophilicity (logP)	-0.053	[3]

Table 2: In Silico Pharmacokinetic and Drug-Likeness Properties of Platyphylloside

Property	Value	Source(s)
Lipinski Rule Compliance	Yes	[3]
Human Intestinal Absorption (HIA)	0.977	[3]
Blood-Brain Barrier (BBB) Penetration	0.272	[3]
Plasma Protein Binding (PPB)	0.749	[3]
Volume of Distribution (VDss)	0.632 L/kg	[3]
CYP3A4 Inhibition	0.013	[3]
CYP2D6 Inhibition	0.029	[3]

Table 3: Biological Activity of **Platyphylloside**



Activity	Cell Line	IC50	Effect	Source(s)
Anti-adipogenic	3T3-L1	14.4 μΜ	Suppresses adipocyte differentiation	[3]
Lipolytic	Mature 3T3-L1 adipocytes	20 μΜ	Reduces lipid accumulation by 93%	[3]

Signaling Pathways and Mechanisms of Action

Platyphylloside exerts its anti-adipogenic and lipolytic effects through the modulation of key signaling pathways in adipocytes.

Anti-Adipogenic Signaling Pathway

Platyphylloside inhibits the differentiation of pre-adipocytes into mature adipocytes by downregulating the master regulators of adipogenesis, PPARγ (peroxisome proliferator-activated receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha).[1][2] This leads to a subsequent decrease in the expression of downstream target genes responsible for lipid metabolism and storage, such as fatty acid synthase (FAS), sterol regulatory element-binding protein 1c (SREBP1c), and adipocyte protein 2 (aP2).[1][6]

Platyphylloside's Anti-Adipogenic Signaling Pathway.

Lipolytic Signaling Pathway

In mature adipocytes, **Platyphylloside** promotes the breakdown of stored triglycerides (lipolysis). It achieves this by upregulating the expression of tumor necrosis factor-alpha (TNFα) and downregulating hormone-sensitive lipase (HSL) and perilipin, a protein that coats lipid droplets and protects them from lipase activity.[1][6]

Platyphylloside's Lipolytic Signaling Pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments to study the effects of **Platyphylloside** on adipogenesis and lipolysis in 3T3-L1 cells.



Experimental Workflow Overview

The general workflow for investigating the bioactivity of **Platyphylloside** in 3T3-L1 cells involves cell culture, induction of differentiation, treatment with **Platyphylloside**, and subsequent analysis of lipid accumulation and gene/protein expression.

General Experimental Workflow.

3T3-L1 Cell Culture and Adipogenic Differentiation

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.[7][8][9]

Materials:

- 3T3-L1 preadipocytes
- DMEM (Dulbecco's Modified Eagle Medium) with high glucose, L-glutamine, and sodium pyruvate
- Bovine Calf Serum (BCS) or Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (100x)
- 3-isobutyl-1-methylxanthine (IBMX)
- Dexamethasone
- Insulin
- Phosphate-Buffered Saline (PBS)
- Culture plates/flasks

Procedure:

Preadipocyte Culture:



- Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5-10% CO2.
- Subculture the cells before they reach confluence (around 70-80%) to maintain their preadipocyte state.
- Adipogenic Differentiation:
 - Day 0: Seed the 3T3-L1 cells in culture plates and grow them to confluence. Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 μM dexamethasone, and 10 μg/mL insulin).
 - Day 2: Replace the differentiation medium with insulin medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 μg/mL insulin).
 - Day 4 onwards: Replace the medium with DMEM containing 10% FBS and 1% Penicillin-Streptomycin every two days.
 - Mature adipocytes, characterized by the presence of lipid droplets, are typically observed from day 8 onwards.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of intracellular lipid droplets in differentiated adipocytes.[9][10][11]

Materials:

- Differentiated 3T3-L1 adipocytes in culture plates
- PBS
- 10% Formalin solution
- 60% Isopropanol
- Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)



- Distilled water
- 100% Isopropanol (for quantification)

Procedure:

- Fixation:
 - Wash the cells twice with PBS.
 - Fix the cells with 10% formalin for at least 1 hour at room temperature.
- Staining:
 - Wash the cells twice with distilled water.
 - Wash the cells with 60% isopropanol for 5 minutes.
 - Remove the isopropanol and add the Oil Red O working solution to cover the cells.
 Incubate for 10-20 minutes at room temperature.
- · Washing and Visualization:
 - Remove the Oil Red O solution and wash the cells 4-5 times with distilled water until the water is clear.
 - Visualize the stained lipid droplets (red) under a microscope.
- Quantification (Optional):
 - After visualization, completely dry the plate.
 - Add 100% isopropanol to each well to elute the stain from the lipid droplets.
 - Measure the absorbance of the eluate at approximately 490-520 nm using a spectrophotometer.

Lipolysis Assay



This assay measures the breakdown of triglycerides by quantifying the release of glycerol or free fatty acids (FFAs) into the culture medium.[12][13][14][15]

Materials:

- Mature 3T3-L1 adipocytes
- Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with fatty acid-free BSA)
- Isoproterenol (positive control for stimulating lipolysis)
- Glycerol or Free Fatty Acid Assay Kit

Procedure:

- Cell Preparation:
 - Wash mature adipocytes twice with a wash buffer.
 - o Incubate the cells in the assay buffer.
- Stimulation of Lipolysis:
 - Treat the cells with different concentrations of Platyphylloside or a vehicle control for a specified period (e.g., 1-3 hours). Include a positive control group treated with isoproterenol.
- Sample Collection:
 - Collect the culture medium from each well.
- · Quantification:
 - Measure the concentration of glycerol or FFAs in the collected medium using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.
 - The amount of glycerol or FFAs released is proportional to the rate of lipolysis.



Quantitative Real-Time PCR (qPCR)

This technique is used to measure the relative mRNA expression levels of target genes involved in adipogenesis and lipolysis.[1][16]

Materials:

- Treated 3T3-L1 cells
- · RNA extraction kit
- Reverse transcriptase kit for cDNA synthesis
- qPCR master mix (e.g., SYBR Green or TaqMan)
- Primers for target genes (e.g., Pparg, Cebpa, Fasn, Srebf1, Adipoq, Tnf, Hsl, Plin1) and a reference gene (e.g., Actb, Gapdh)
- qPCR instrument

Procedure:

- RNA Extraction: Extract total RNA from the treated cells using a suitable RNA extraction kit.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
- qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, primers for the target and reference genes, and the qPCR master mix.
- Data Analysis: Run the qPCR reaction in a real-time PCR instrument. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the expression of the reference gene.

Western Blotting

Western blotting is used to detect and quantify the protein levels of key signaling molecules.[1] [17][18]



Materials:

- Treated 3T3-L1 cells
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against target proteins (e.g., PPARy, C/EBPα, HSL, Perilipin, β-actin)
- Horseradish peroxidase (HRP)-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

Procedure:

- Protein Extraction: Lyse the treated cells in lysis buffer and determine the protein concentration.
- SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody specific to the target protein.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system. The band intensity corresponds to the protein level. Normalize the target protein levels to a loading control like β-actin.

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